molecular formula C28H23N3O5 B12020123 2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate CAS No. 765281-31-0

2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate

Cat. No.: B12020123
CAS No.: 765281-31-0
M. Wt: 481.5 g/mol
InChI Key: NEQFUKUAWCFGSU-STBIYBPSSA-N
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Description

2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a naphthylamino group, and a methylbenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenyl 4-methylbenzoate with 1-naphthylamine in the presence of an oxidizing agent to form the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazone moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxy-4-formylphenyl 4-methylbenzoate, while reduction of the hydrazone moiety can produce 2-methoxy-4-((E)-{[(1-naphthylamino)acetyl]amino}methyl)phenyl 4-methylbenzoate .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound’s hydrazone moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. Additionally, the naphthylamino group may interact with cellular receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets.

Properties

CAS No.

765281-31-0

Molecular Formula

C28H23N3O5

Molecular Weight

481.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C28H23N3O5/c1-18-10-13-21(14-11-18)28(34)36-24-15-12-19(16-25(24)35-2)17-29-31-27(33)26(32)30-23-9-5-7-20-6-3-4-8-22(20)23/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+

InChI Key

NEQFUKUAWCFGSU-STBIYBPSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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